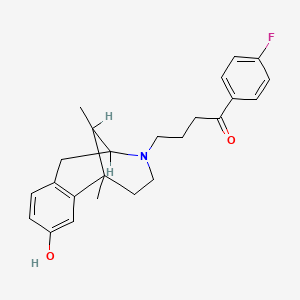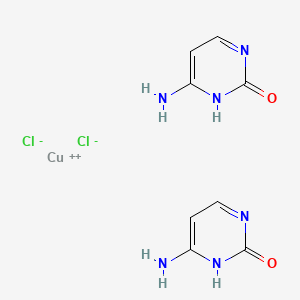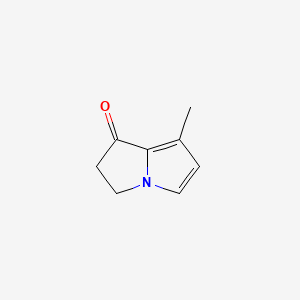
Danaidone
Vue d'ensemble
Description
Synthesis Analysis
A new synthesis approach for danaidone involves the conversion of acetonitriles into monosubstituted succinaldehydes and 3-substituted pyrroles, highlighting a convenient and versatile method. This methodology facilitated the preparation of this compound, demonstrating the compound's accessible synthetic route from basic chemical precursors (Méndez et al., 1996). Additionally, two 1H-2,3-dihydropyrrolizine derivatives, essential for this compound's synthesis, were developed, showcasing an improved method for nitrating pyrroles and offering an efficient two-step synthesis of this compound with an overall 33% yield (Rajaraman & Jimenez, 2002).
Molecular Structure Analysis
This compound's structure is integral to its function as a semiochemical. The synthesis and structural analysis of related compounds, such as 2-quinuclidonium tetrafluoroborate, shed light on the significance of amide functional groups and the potential non-planarity in this compound's structure, affecting its stability and reactivity (Tani & Stoltz, 2006).
Chemical Reactions and Properties
This compound's chemical properties are pivotal for its role in butterflies. The differential utilization of pyrrolizidine alkaloids by males of danaid butterflies for this compound production in the alar scent organ highlights its chemical transformation from plant-derived precursors, emphasizing the selective biochemical pathways involved in this compound's formation (Honda et al., 2005).
Physical Properties Analysis
The physical properties of this compound, such as its volatility and solubility, contribute to its effectiveness as a pheromone. While specific studies on this compound's physical properties were not directly found, research on related compounds and their dissolution rates can provide insights into the physical behavior of this compound in biological and environmental contexts (Chen et al., 2004).
Applications De Recherche Scientifique
Synthèse des Phéromones chez les Lépidoptères
La Danaidone est un composant clé du système de phéromones de certaines espèces de Lépidoptères, en particulier les papillons Danaidés . Les mâles de ces espèces sécrètent la this compound comme composant majeur de leur organe androconial alaire, qui joue un rôle crucial dans les comportements d'accouplement et territoriaux. Le composé est dérivé des alcaloïdes pyrrolizidiniques (AP) que les papillons ingèrent à partir des plantes. Cette application est importante pour comprendre les interactions écologiques et la biologie évolutive de ces insectes.
Écologie Chimique et Interactions Plantes-Insectes
En écologie chimique, la this compound sert d'exemple de la façon dont les insectes utilisent des composés dérivés des plantes à leur propre avantage . L'ingestion sélective des AP par les papillons Danaidés pour leur conversion en this compound est un aspect fascinant des interactions plantes-insectes. Cela a des implications pour l'étude de la coévolution entre les plantes et les insectes, ainsi que pour le développement de stratégies de lutte antiparasitaire.
Synthèse d'Agents Alkylant Bifonctionnels
La this compound a été synthétisée comme précurseur d'agents alkylant bifonctionnels . Ces agents sont importants dans le domaine de la chimie médicinale, en particulier pour le développement de médicaments anticancéreux. La synthèse de la this compound fournit une base pour créer des composés plus complexes qui peuvent être utilisés dans la découverte et le développement de médicaments.
Mécanismes de Défense Chimique
Le rôle de la this compound dans les mécanismes de défense chimique des papillons est bien documenté . Le composé, ainsi que d'autres AP, est séquestré dans les tissus corporels des Danaidés et utilisé comme défense contre les prédateurs. Cette application est cruciale pour comprendre la base chimique des interactions prédateur-proie et pour le développement de matériaux et de stratégies bio-inspirés.
Chimie Analytique et Identification des Composés
La this compound est utilisée comme marqueur en chimie analytique pour identifier et étudier la présence d'AP spécifiques dans des échantillons écologiques . Sa signature chimique unique permet aux chercheurs de suivre le flux de ces composés à travers différents niveaux trophiques et de comprendre leur importance écologique.
Safety and Hazards
Orientations Futures
While there is limited information on future directions specifically related to Danaidone, the study of plant-derived alkaloids and their utilization by insects is a field of ongoing research . Further studies could explore the role of this compound and similar compounds in other species, as well as potential applications in pest control or other areas.
Mécanisme D'action
Target of Action
Danaidone, also known as DANAIDON, is a major pheromone component in several species of Danaidae . The primary targets of this compound are the alar androconial organs (sex brand) of male Danaid butterflies . These organs secrete a variety of compounds that serve as pheromones during courtship behavior .
Mode of Action
This compound is derived from various pyrrolizidine alkaloids (PAs), which males ingest as adults from PA-containing plants . The compound interacts with its targets by being secreted as a major component from the alar androconial organ . This interaction results in the production of pheromones that are essential for the courtship behavior of Danaid butterflies .
Biochemical Pathways
The biochemical pathway of this compound involves the sequestration of pyrrolizidine alkaloids (PAs) from plants, which are then used as precursors for pheromone production . This process is similar to the pharmacophagous acquisition and utilization of PAs reported for many ithomiid butterflies and larvae of some arctiid moths .
Pharmacokinetics
The pharmacokinetics of this compound involves the ingestion of pyrrolizidine alkaloids (PAs) by adult male Danaid butterflies from PA-containing plants . These PAs are then sequestered in the body tissue and used as precursors for this compound production . The amount of this compound produced can vary depending on the type of PA ingested .
Result of Action
The result of this compound’s action is the production of pheromones that are essential for the courtship behavior of Danaid butterflies . These pheromones are secreted from the alar androconial organ and are necessary for the acceptance of a male by a female .
Action Environment
The action of this compound is influenced by environmental factors such as the availability of PA-containing plants . In the field, males selectively ingest particular PAs that are readily transformable into this compound . This suggests that the action, efficacy, and stability of this compound are dependent on the specific environmental conditions and the availability of PA-containing plants .
Propriétés
IUPAC Name |
7-methyl-2,3-dihydropyrrolizin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFLNXOPXJMZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209446 | |
| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6064-85-3 | |
| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Acetamidophenyl)sulfonylamino]acetic acid [7-(ethoxycarbonylamino)-2-oxo-1-benzopyran-4-yl]methyl ester](/img/structure/B1231888.png)
![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)

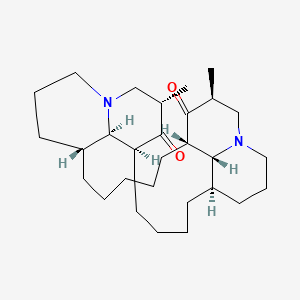
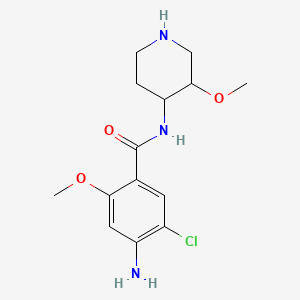
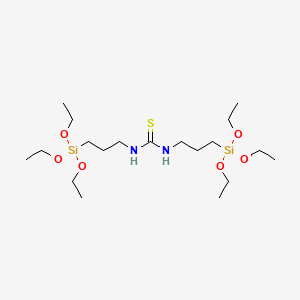
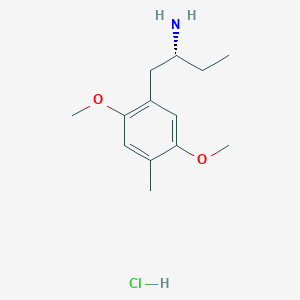
![1-(Dipyridin-2-ylmethylideneamino)-3-[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1231901.png)
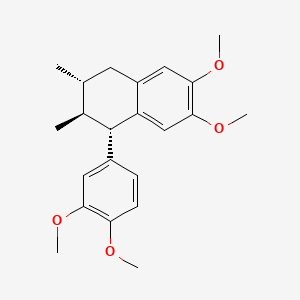
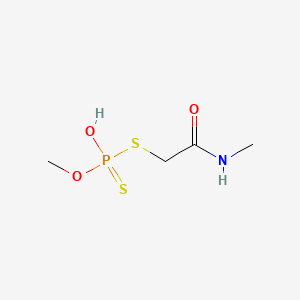
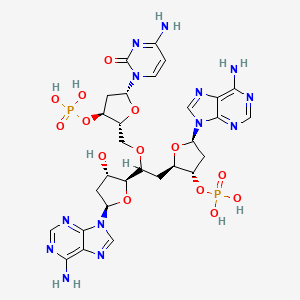
![methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1231906.png)
